The significance of m-Xylene-d10 lies in its application as an internal standard in scientific research, particularly in spectroscopy. Due to the substitution of hydrogen with deuterium, m-Xylene-d10 exhibits slightly different spectroscopic properties compared to its non-deuterated counterpart. This difference allows scientists to distinguish the signal from the analyte of interest from the background signal arising from the solvent or other impurities in the sample [].
m-Xylene-d10 shares the same basic structure as m-Xylene, which consists of a six-membered aromatic ring with two methyl groups attached at the 1 and 3 positions []. However, ten hydrogen atoms in the molecule are replaced by deuterium (D), resulting in the molecular formula C₆D₄(CD₃)₂ []. This isotopic substitution does not significantly alter the overall shape or size of the molecule but affects its vibrational and rotational motions, which are reflected in its spectroscopic properties [].
The synthesis of m-Xylene-d10 likely involves the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst like palladium on carbon (Pd/C).
m-Xylene-d10 does not possess a specific mechanism of action as it primarily functions as an inert internal standard in spectroscopy. Its role lies in providing a reference peak in the spectrum that is distinct from the analyte of interest but shares similar chemical properties, allowing for accurate quantification [].
m-Xylene-d10's high deuterium content (98 atom %) makes it an ideal internal standard in various spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy. Its well-defined peaks and minimal interference with analytes of interest ensure accurate chemical shift referencing and signal normalization. This allows researchers to precisely compare and interpret spectra from different samples or experiments. Source: Sigma-Aldrich product page for m-Xylene-d10:
Flammable;Irritant